

chromatin immunoprecipitation (ChIP) assay for RNAPII recruitment with dCA

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Application Note & Protocol

Probing the Dynamics of RNAPII Recruitment with Acute Depletion: A Guide to Chromatin Immunoprecipitation using dTAG Technology

Abstract

Understanding the precise temporal control of gene transcription is fundamental to cell biology and drug development. RNA Polymerase II (RNAPII) is the central enzyme responsible for transcribing protein-coding genes, and its recruitment to chromatin is a critical, dynamically regulated step. Traditional methods to study protein function, such as genetic knockouts or RNA interference, often suffer from slow kinetics and potential compensatory effects, obscuring the immediate consequences of protein loss. This guide details the application of the degradation tag (dTAG) system, a powerful chemical-genetic tool for targeted protein degradation, in conjunction with Chromatin Immunoprecipitation (ChIP) to investigate the direct role of specific factors in RNAPII recruitment with high temporal resolution. By fusing the protein of interest (POI) to the FKBP12F36V tag, researchers can induce its rapid and reversible degradation upon addition of a heterobifunctional dTAG molecule.^{[1][2][3]} This allows for the precise dissection of a protein's immediate impact on RNAPII occupancy at specific genomic loci.

Introduction: Overcoming the Limitations of Conventional Approaches

The study of transcriptional regulation often requires perturbing the system to understand the function of individual components. However, conventional loss-of-function techniques present significant challenges:

- Genetic Knockouts: While definitive, they are irreversible and can lead to long-term compensatory changes in cellular networks, masking the primary function of the protein.
- RNA Interference (RNAi): RNAi-mediated knockdown is often incomplete and slow, with protein depletion occurring over days, making it difficult to distinguish direct from indirect effects.[\[4\]](#)

The dTAG system, a type of Proteolysis Targeting Chimera (PROTAC) technology, offers a solution to these challenges.[\[5\]\[6\]](#) It provides rapid, selective, and reversible control over protein abundance.[\[2\]\[3\]](#) This is achieved by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[\[6\]\[7\]](#) The dTAG system has been successfully used to study the acute consequences of depleting various nuclear proteins, including transcriptional regulators.[\[1\]\[8\]](#)

By coupling the dTAG system with ChIP-seq, a powerful technique for mapping protein-DNA interactions genome-wide, we can create a "molecular stopwatch" to observe the immediate effects of a protein's absence on RNAPII recruitment and transcriptional dynamics.[\[9\]\[10\]](#) This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and validate a dTAG-based ChIP experiment to study RNAPII recruitment.

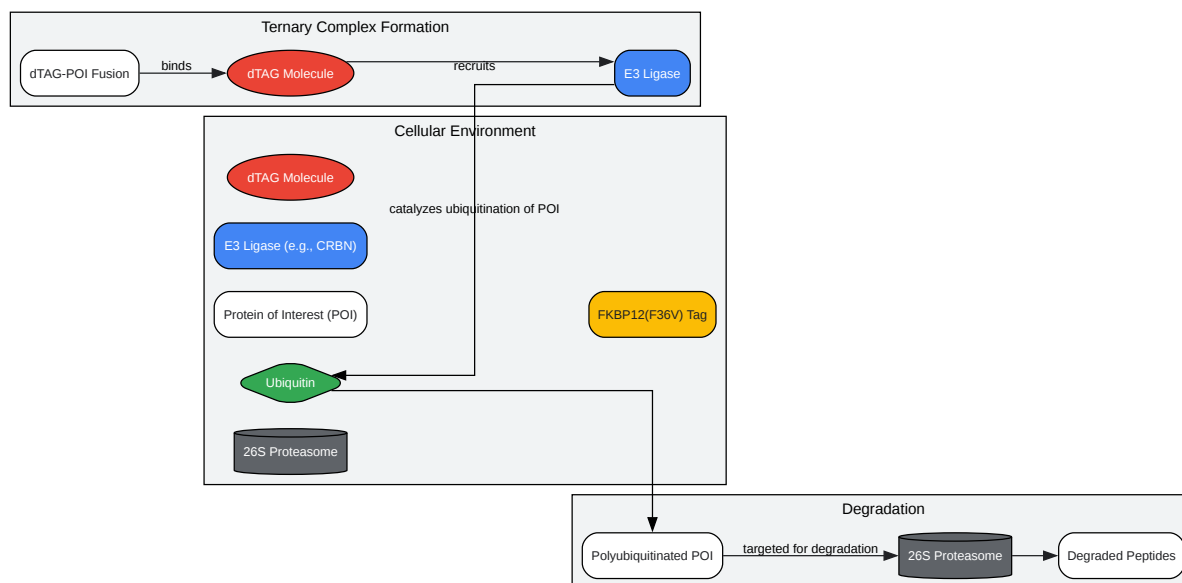
The dTAG System: Mechanism of Action

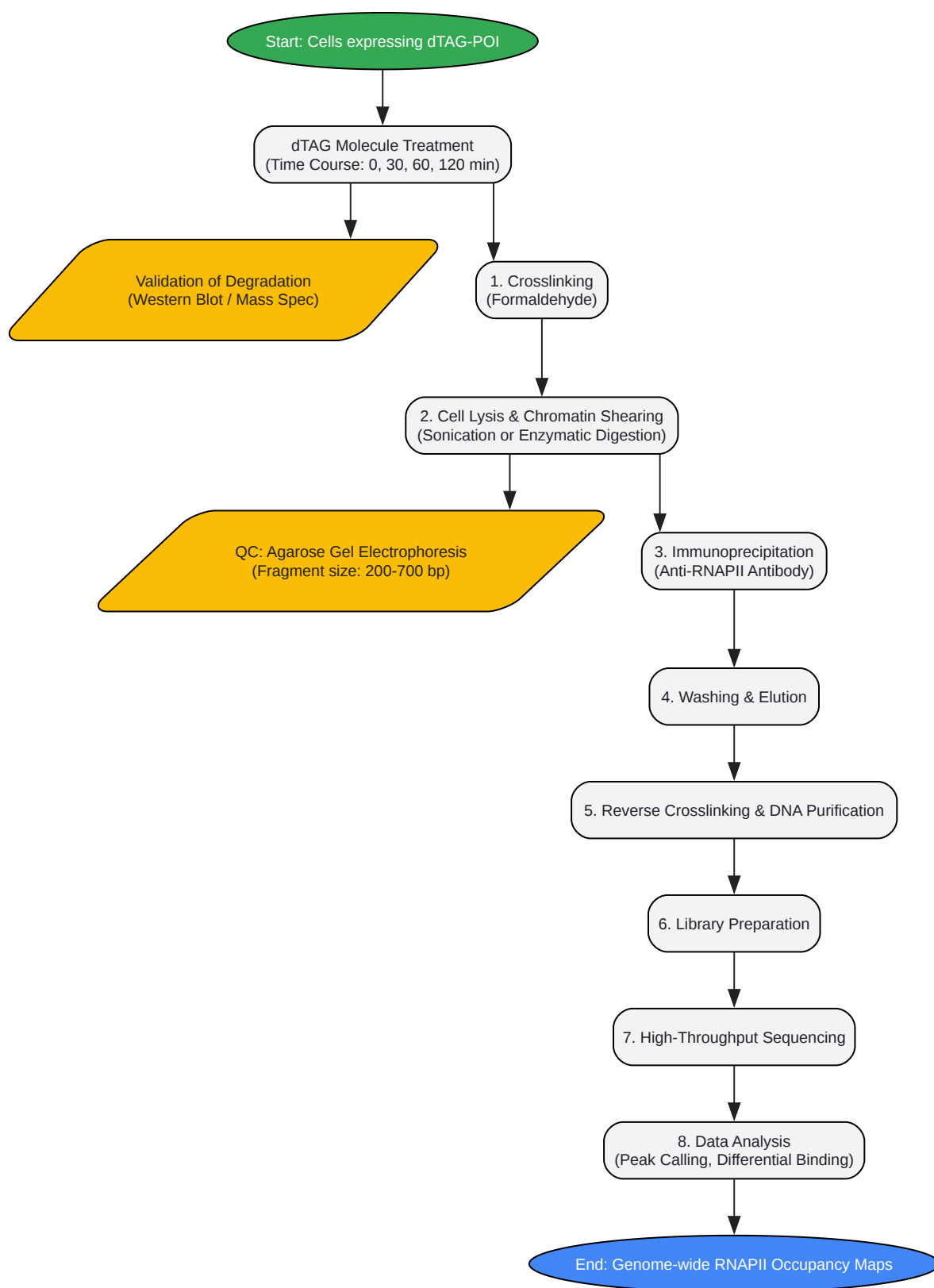
The dTAG system is composed of three key components:

- The dTAG fusion protein: The protein of interest (POI) is endogenously tagged with a mutant FKBP12 protein (FKBP12F36V) using CRISPR/Cas9-mediated knock-in or expressed as a transgene.[\[2\]\[3\]](#)

- The dTAG molecule: A cell-permeable, heterobifunctional small molecule (e.g., dTAG-13) that acts as a degrader.^[2] One end of the molecule binds with high selectivity to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).^{[1][2]}
- The E3 Ubiquitin Ligase: An endogenous cellular enzyme that, when brought into proximity with the POI, catalyzes its polyubiquitination.^{[5][7]}

Upon addition of the dTAG molecule, a ternary complex is formed between the dTAG-POI, the dTAG molecule, and the E3 ligase.^{[1][5]} This induced proximity leads to the polyubiquitination of the POI, marking it for rapid degradation by the 26S proteasome.^{[6][7]} This degradation can occur within minutes to hours, allowing for precise temporal control.^[3]





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